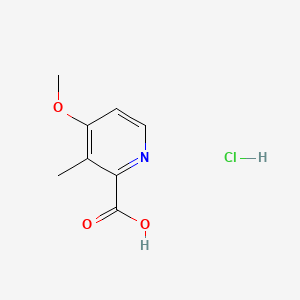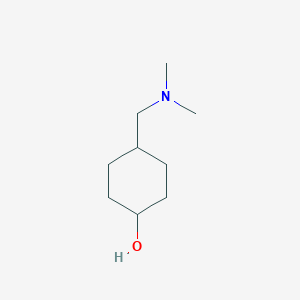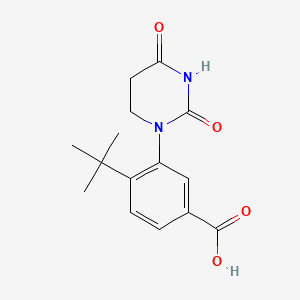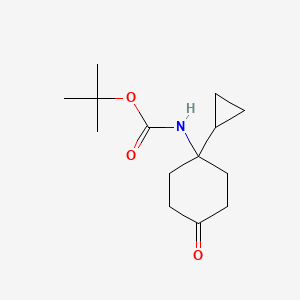
4-Methoxy-3-methylpyridine-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3-methylpyridine-2-carboxylic acid hydrochloride is a heterocyclic organic compound with the molecular formula C8H10ClNO3 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-methylpyridine-2-carboxylic acid hydrochloride can be achieved through several methods. One common method involves the reaction of 4-methoxy-3-methylpyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions, and the product is isolated by acidification and subsequent crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. The final product is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-3-methylpyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-Methoxy-3-methylpyridine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of various chemical products, including agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-3-methylpyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, thereby exerting antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylpyridine-2-carboxylic acid: This compound is structurally similar but lacks the methoxy group.
3-Methylpyridine-2-carboxylic acid: Similar structure with a different substitution pattern on the pyridine ring.
Uniqueness
4-Methoxy-3-methylpyridine-2-carboxylic acid hydrochloride is unique due to the presence of both methoxy and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Propiedades
Fórmula molecular |
C8H10ClNO3 |
|---|---|
Peso molecular |
203.62 g/mol |
Nombre IUPAC |
4-methoxy-3-methylpyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c1-5-6(12-2)3-4-9-7(5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H |
Clave InChI |
QNCIZVAOEYAGRL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1C(=O)O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-1-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanamine, endo](/img/structure/B13493001.png)
![4-[(4-Chlorophenyl)thio]-N-methylbenzenamine](/img/structure/B13493010.png)

![4-(dimethylamino)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B13493014.png)

![1-[(4-Chlorophenyl)(phenyl)methyl]-4-({1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}methyl)piperazinedihydrochloride](/img/structure/B13493032.png)
![(2S,3aS,6aS)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide hydrochloride](/img/structure/B13493035.png)
![3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B13493043.png)






